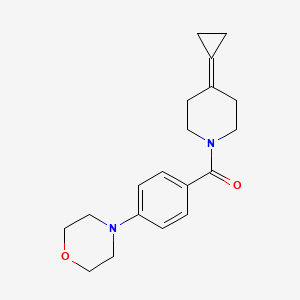

![molecular formula C19H11NO4 B2626059 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate CAS No. 38863-02-4](/img/structure/B2626059.png)

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-diones are a class of organic compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for “1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate” were not found, similar compounds have been synthesized. For instance, new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .Applications De Recherche Scientifique

Photophysical Properties and Applications

- Aggregation Enhanced Emission : 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate derivatives demonstrate aggregation-enhanced emission in nanoaggregates, potentially useful in materials science for their photophysical properties (Srivastava, Singh, & Mishra, 2016).

Biochemical Research

- Fluorescent Labeling of Oligodeoxyribonucleotides : Fluorophores derived from this compound are used for labeling oligodeoxyribonucleotides, enhancing their fluorescence and hybridization affinity, which is significant in biochemical and genetic research (Singh & Singh, 2007).

Agricultural and Fungicidal Applications

- Seed Germination and Fungicidal Activity : Derivatives of this compound show significant plant growth regulation and fungicidal activity, indicating potential applications in agriculture and plant protection (Ju, Chen, Xu, Wang, & Xu, 2016).

Organometallic Chemistry and Crystallography

- Organotin Carboxylates : This compound is utilized in the synthesis of organotin carboxylates, which are studied for their structural properties, including crystallography and supramolecular organization. This research is valuable in the field of materials science and inorganic chemistry (Xiao et al., 2013).

Luminescence Studies and Molecular Probes

- FRET Probe for Ratiometric Detection : It's used in probes for ratiometric detection of ions like Cr3+ in living cells, contributing to cellular and molecular biology research (Adhikari et al., 2019).

Synthesis and Molecular Interactions

- Crystal Structure Analysis : The compound has been synthesized and analyzed for its crystal structure, contributing to the understanding of molecular interactions in solid-state chemistry (Chan, Salhin, Khairuddean, Hemamalini, & Fun, 2010).

Cytotoxicity and Pharmaceutical Research

- Cytotoxic Activity against Tumor Cells : Derivatives of this compound demonstrate cytotoxic activity against human tumor cell lines, which is pivotal in the development of potential therapeutic agents (Marinov et al., 2019).

Solubility Studies in Supercritical CO2

- Solubility in Supercritical Carbon Dioxide : The solubilities of derivatives in supercritical CO2 are researched, which has implications in industrial applications, particularly in the field of dye technology (Hojjati, Yamini, Khajeh, Rouhani, & Gharanjig, 2008).

Propriétés

IUPAC Name |

(1,3-dioxobenzo[de]isoquinolin-2-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c21-17-14-10-4-8-12-9-5-11-15(16(12)14)18(22)20(17)24-19(23)13-6-2-1-3-7-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONFYXBWZXAGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625988.png)

![N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2625991.png)